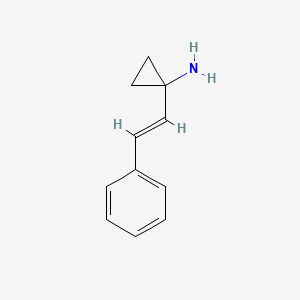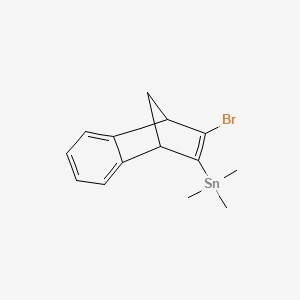
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is a chemical compound with the molecular formula C14H19BrSn. This compound is a derivative of stannane, featuring a brominated naphthalene moiety and a trimethylstannyl group. It is used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane typically involves the reaction of 3-bromo-1,4-dihydro-1,4-methanonaphthalene with trimethylstannyl chloride in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. Typical conditions involve the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, and moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include naphthalene oxides and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is used as a precursor for the synthesis of more complex organic molecules. It serves as a building block in the construction of polycyclic aromatic compounds and other stannane derivatives.
Biology
In biological research, this compound is used to study the effects of organotin compounds on biological systems. It helps in understanding the interactions of tin-containing compounds with enzymes, proteins, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is studied for its cytotoxic effects on cancer cells and its ability to inhibit specific enzymes involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, coatings, and other advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity. The brominated naphthalene moiety can also participate in π-π interactions and other non-covalent interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- (3-Iodo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
- (3-Fluoro-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane
Uniqueness
(3-Bromo-1,4-dihydro-1,4-methanonaphthalen-2-yl)(trimethyl)stannane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
202330-84-5 |
|---|---|
Molecular Formula |
C14H17BrSn |
Molecular Weight |
383.90 g/mol |
IUPAC Name |
(10-bromo-9-tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraenyl)-trimethylstannane |
InChI |
InChI=1S/C11H8Br.3CH3.Sn/c12-11-6-7-5-10(11)9-4-2-1-3-8(7)9;;;;/h1-4,7,10H,5H2;3*1H3; |
InChI Key |
ROMRGPZCYNIKRI-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C2CC1C3=CC=CC=C23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


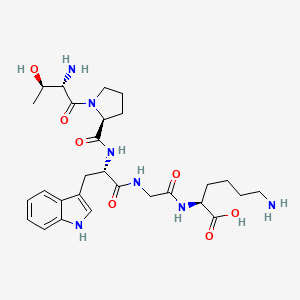
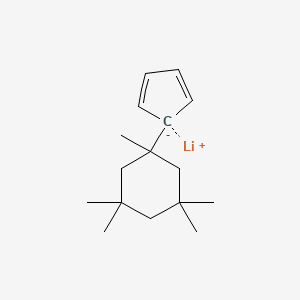
![1-[2-(Hydroxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15166522.png)
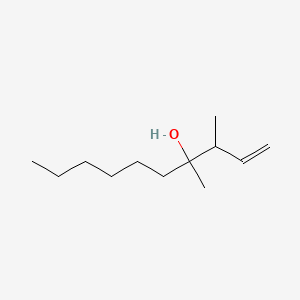
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)

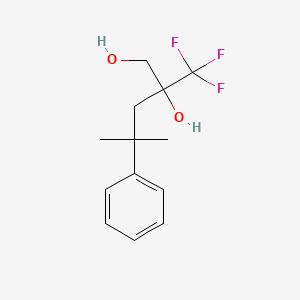
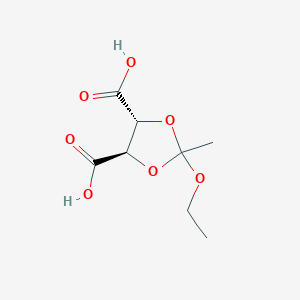
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
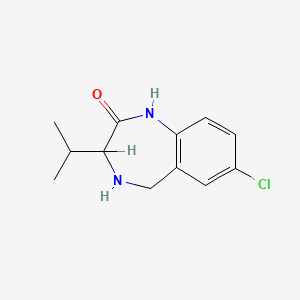

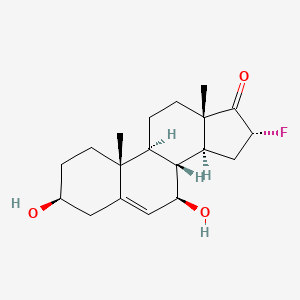
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
